N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide
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Overview
Description
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a diethylaminoethyl side chain, and a furan-2-carboxamide group
Preparation Methods
The synthesis of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the diethylaminoethyl side chain. The final steps involve the attachment of the furan-2-carboxamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and furan-2-carboxamide analogs. What sets N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- Benzodiazole derivatives with different side chains.
- Furan-2-carboxamide compounds with varying substituents .
Properties
Molecular Formula |
C29H36N4O3 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C29H36N4O3/c1-6-32(7-2)16-17-33-25-11-9-8-10-24(25)30-29(33)31-28(34)26-15-13-22(36-26)19-35-27-18-21(5)12-14-23(27)20(3)4/h8-15,18,20H,6-7,16-17,19H2,1-5H3,(H,30,31,34) |
InChI Key |
PXJIVYLWDXFQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)C)C(C)C |
Origin of Product |
United States |
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